molecular formula C9H24N4O4S B13733890 1-(2-(Isopropylpropylamino)ethyl)guanidine sulfate hydrate CAS No. 14156-83-3

1-(2-(Isopropylpropylamino)ethyl)guanidine sulfate hydrate

Cat. No.: B13733890
CAS No.: 14156-83-3
M. Wt: 284.38 g/mol
InChI Key: AGMZJFOYZIPBGE-UHFFFAOYSA-N
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Description

1-(2-(Isopropylpropylamino)ethyl)guanidine sulfate hydrate is a chemical compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications .

Preparation Methods

The synthesis of 1-(2-(Isopropylpropylamino)ethyl)guanidine sulfate hydrate can be achieved through several routes. One common method involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Another approach is the use of thiourea derivatives as guanidylating agents in conjunction with coupling reagents or metal-catalyzed guanidylation . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1-(2-(Isopropylpropylamino)ethyl)guanidine sulfate hydrate undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-(Isopropylpropylamino)ethyl)guanidine sulfate hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Isopropylpropylamino)ethyl)guanidine sulfate hydrate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

14156-83-3

Molecular Formula

C9H24N4O4S

Molecular Weight

284.38 g/mol

IUPAC Name

[amino(azaniumylidene)methyl]-[2-[propan-2-yl(propyl)amino]ethyl]azanium;sulfate

InChI

InChI=1S/C9H22N4.H2O4S/c1-4-6-13(8(2)3)7-5-12-9(10)11;1-5(2,3)4/h8H,4-7H2,1-3H3,(H4,10,11,12);(H2,1,2,3,4)

InChI Key

AGMZJFOYZIPBGE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC[NH2+]C(=[NH2+])N)C(C)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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